![molecular formula C13H15FN2O B2654570 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 1439902-96-1](/img/structure/B2654570.png)
6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one” is a chemical compound . It has a molecular weight of 220.24 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorine atom, a piperidin-4-yl group, and an isoindol-1-one group . The InChI code for this compound is1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 220.24 . The exact boiling point is not specified .Scientific Research Applications
Nucleophilic Aromatic Substitution and Reaction Mechanisms
The reaction of piperidine with 1,2,4-trinitrobenzene or o-dinitrobenzene in benzene leads to the formation of 2,4-dinitro-1-piperidinobenzene or 2-nitro-1-piperidinobenzene, respectively. This process does not undergo base catalysis and shows second-order kinetics, suggesting an addition–elimination mechanism with rapid expulsion of the nitro-group from the intermediate. This study aids in understanding the nucleophilic aromatic substitution mechanisms involving similar compounds (Pietra & Vitali, 1972).
Fluorescent Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP) serves as a crucial fluorophoric platform for creating chemosensors to detect various analytes, including metal ions and neutral molecules. This highlights the potential of incorporating fluoro-functional groups into complex molecules for developing sensitive and selective chemical sensors (Roy, 2021).
Polymers from Renewable Resources
Research into 1,4:3,6-dianhydrohexitols, derived from renewable cereal-based polysaccharides, for polymer synthesis emphasizes the non-toxic and biodegradable nature of such materials. This demonstrates the application of fluorinated compounds in enhancing the properties of polymers derived from natural resources, promoting sustainability in material science (Fenouillot et al., 2010).
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation methods that operate in water or aqueous media underscores the environmental benefits of incorporating fluorinated groups into organic compounds. Such methodologies aim to reduce the ecological impact of chemical syntheses while enabling the efficient introduction of fluorinated groups, showcasing an application in green chemistry (Song et al., 2018).
Therapeutic Uses of Piperazine Derivatives
Piperazine, a molecule found in various drugs, highlights the importance of nitrogen-containing heterocycles in medicinal chemistry. The versatility of piperazine derivatives across a wide range of therapeutic applications, including their roles in antipsychotic, antidepressant, and anticancer agents, reflects the utility of incorporating nitrogen and fluorine atoms into pharmaceutical compounds (Rathi et al., 2016).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-2-piperidin-4-yl-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-10-2-1-9-8-16(13(17)12(9)7-10)11-3-5-15-6-4-11/h1-2,7,11,15H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGBEHQXBBNZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.